2-Cyclopropyl-3-hydrazinylpyrazine
Overview
Description
2-Cyclopropyl-3-hydrazinylpyrazine (CPHP) is a pyrazine compound that has garnered significant attention in recent years due to its potential applications. Its molecular formula is C7H10N4 and it has a molecular weight of 150.18 g/mol .
Synthesis Analysis
The synthesis of cyclopropyl-containing compounds involves various strategies. One approach involves a cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl . Another method involves asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins .Chemical Reactions Analysis
Cyclopropyl-containing compounds can undergo various chemical reactions. For instance, they can participate in asymmetric [3 + 2] photocycloadditions with electron-rich and electron-neutral olefins . They can also undergo Suzuki–Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
CPHP has a molecular weight of 150.18 g/mol . Detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.Scientific Research Applications
Conformational Studies
The dipharmacophore compound closely related to 2-Cyclopropyl-3-hydrazinylpyrazine, specifically 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole, has shown potential biological activity. It displays unique conformational properties in its polymorphic forms, which are crucial for understanding its biological activity. The compound forms different types of hydrogen bonds and stacking interactions in its polymorphic structures, impacting its stability and interactions with biological targets (Shishkina et al., 2020).
Drug Development
The cyclopropyl ring, a component of 2-Cyclopropyl-3-hydrazinylpyrazine, is increasingly used in drug development. Its properties, such as coplanarity of carbon atoms and enhanced π-character of C-C bonds, contribute to enhancing potency and reducing off-target effects in drug molecules (Talele, 2016).
Synthesis of Novel Compounds
Research into synthesizing spirocyclopropanes from intramolecular cyclopropanation of pyranopyrazoles and pyranopyrimidine-diones has been conducted. This demonstrates the versatility of cyclopropyl-based compounds like 2-Cyclopropyl-3-hydrazinylpyrazine in generating structurally diverse molecules (Mukherjee & Das, 2017).
Anticancer and Antimicrobial Activities
Compounds structurally related to 2-Cyclopropyl-3-hydrazinylpyrazine, such as 3-cyclohexyl-2-substituted hydrazino-3H-quinazolin-4-ones, have been synthesized and evaluated for their analgesic, anti-inflammatory, and anticancer activities. These studies highlight the potential biomedical applications of cyclopropyl-hydrazinylpyrazine derivatives in treating various diseases (Alagarsamy et al., 2009).
Enzyme Inhibition
3-Aminopyrazole inhibitors of CDK2/cyclin A, which are structurally similar to 2-Cyclopropyl-3-hydrazinylpyrazine, have been investigated as potential anticancer agents. These inhibitors show promise in counteracting tumor cell proliferation, highlighting the therapeutic relevance of cyclopropyl-hydrazinylpyrazine derivatives (Pevarello et al., 2005).
Chemical Synthesis
Cyclopropyl and cyclobutyl epothilone analogues, sharing structural similarities with 2-Cyclopropyl-3-hydrazinylpyrazine, have been synthesized and evaluated for their biological activities. These compounds have shown potent tubulin polymerization-promoting activities, which is significant for developing new anticancer drugs (Nicolaou et al., 2001).
Future Directions
Cyclopropyl-containing compounds, such as CPHP, have attracted wide interests in the fields of synthetic and pharmaceutical chemistry, and chemical biology due to their unique structural and chemical properties . Their potential applications in various fields of research and industry suggest promising future directions.
Mechanism of Action
Mode of Action
The cyclopropane fragment in the compound is known to impose conformational rigidity on the molecules of physiologically active compounds . This could potentially influence the interaction of the compound with its targets and result in specific changes.
Biochemical Pathways
Cyclopropane-containing compounds are known to be involved in various biochemical pathways
properties
IUPAC Name |
(3-cyclopropylpyrazin-2-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c8-11-7-6(5-1-2-5)9-3-4-10-7/h3-5H,1-2,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNBUOHRDUYEHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN=C2NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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